1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-
Description
Systematic Nomenclature and Molecular Identification
The compound 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- is systematically named according to IUPAC guidelines as 5-[3-(2-azidoethyl)cyclohexen-1-yl]-1,3-benzodioxole. Its molecular formula is C₁₅H₁₇N₃O₂ , with a molecular weight of 271.314 g/mol . The CAS Registry Number 144344-97-8 uniquely identifies this compound in chemical databases.
Key identifiers include:
The azide (-N₃) functional group at the ethyl chain and the cyclohexenyl-benzodioxole core define its reactivity profile.
Historical Context in Heterocyclic Chemistry Research
Benzodioxole derivatives have been extensively studied since the mid-20th century for their biological and synthetic utility. The introduction of azide groups into such frameworks, as seen in this compound, reflects advancements in click chemistry and bioorthogonal labeling strategies. Early research on 1,3-benzodioxole (CAS 274-09-9) established its role as a precursor for agrochemicals and pharmaceuticals, while modern modifications like azide incorporation enable applications in targeted drug delivery and polymer science.
The synthesis of 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-1,3-benzodioxole represents a convergence of two trends: (1) the functionalization of benzodioxoles with aliphatic side chains and (2) the strategic placement of azides for subsequent cycloaddition reactions. This dual functionality positions the compound as a versatile intermediate in medicinal chemistry and materials science.
Structural Relationship to Benzodioxole Derivatives
The parent structure, 1,3-benzodioxole (C₇H₆O₂), consists of a benzene ring fused to a 1,3-dioxole ring. Modifications at the 5-position of this scaffold, as seen in the target compound, introduce steric and electronic variations that alter physicochemical properties. Comparative analysis reveals:
- Core similarity : The 1,3-dioxole ring (O-C-O linkage) is preserved, ensuring stability against hydrolysis under physiological conditions.
- Side-chain divergence : The cyclohexenyl-azidoethyl substituent distinguishes this derivative from simpler analogs like 4-hydroxybenzoic acid (C₇H₆O₃) or kaolin (hydrated aluminum silicate).
Structurally related compounds include:
| Compound | Key Feature | Reference |
|---|---|---|
| 3-(2-azidoethyl)-3-<3,4-(methylenedioxy)phenyl>cyclohex-1-ene | Azide-cyclohexenyl substitution | |
| 1,3-Benzodioxole | Parent structure |
This derivative’s extended conjugation system and azide group enhance its potential for photochemical applications compared to non-azidated benzodioxoles.
Properties
CAS No. |
144344-97-8 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
5-[3-(2-azidoethyl)cyclohexen-1-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C15H17N3O2/c16-18-17-7-6-11-2-1-3-12(8-11)13-4-5-14-15(9-13)20-10-19-14/h4-5,8-9,11H,1-3,6-7,10H2 |
InChI Key |
UOZYPWQXHBFVPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C(C1)C2=CC3=C(C=C2)OCO3)CCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Catechol Derivatives with Cyclohexenyl Precursors
The synthesis of 1,3-benzodioxole derivatives typically begins with the formation of the benzodioxole core via cyclocondensation. For 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-1,3-benzodioxole , this involves reacting catechol (1,2-dihydroxybenzene) with a cyclohexenyl-aldehyde or ketone precursor under acidic or catalytic conditions.
- Key Reaction :
Catechol reacts with 3-(2-azidoethyl)-1-cyclohexen-1-carbaldehyde in the presence of a carbon-based solid acid catalyst (e.g., sulfonated carbon) at 80–120°C. The reaction proceeds via azeotropic removal of water using cyclohexane as an entrainer, achieving >80% conversion and >95% selectivity.- Catalyst : Carbon-based solid acid (2.5 g per mole of aldehyde).
- Solvent : Cyclohexane (entrainer).
- Time : 4–6 hours.
Catalytic Cyclization and Functionalization
Recent advancements employ transition-metal catalysts to streamline the synthesis. A palladium-catalyzed coupling reaction links the benzodioxole moiety to the azidoethyl-cyclohexene fragment.
- Conditions :
One-Pot Multistep Synthesis
A scalable one-pot method combines cyclocondensation, alkylation, and azidation:
- Cyclocondensation : Catechol + cyclohexenyl-aldehyde → 1,3-benzodioxole intermediate.
- Alkylation : Intermediate + 1,2-dibromoethane → bromoethyl derivative.
- Azidation : Bromoethyl derivative + NaN₃ → final product.
- Overall Yield : 60–70%.
- Advantage : Reduces purification steps.
Comparative Analysis of Methods
Purification and Characterization
- Purification :
- Characterization :
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the azidoethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzodioxole compounds exhibit significant antitumor properties. For instance, studies on related compounds have shown that they can inhibit tubulin polymerization, a crucial process in cell division. This inhibition leads to antimitotic effects, making these compounds potential candidates for cancer therapy. The structure-function relationship in these compounds suggests that modifications can enhance their efficacy against cancer cells .
Antimicrobial Properties
Benzodioxole derivatives have been investigated for their antimicrobial activities. The presence of the azido group in 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl] may contribute to enhanced interaction with microbial targets, leading to increased antibacterial activity. This aspect is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Organic Synthesis
The unique structure of 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl] allows it to serve as a versatile building block in organic synthesis. Its azido group can participate in click chemistry reactions, facilitating the formation of complex molecular architectures. This application is valuable in materials science and drug development .
Case Studies
Mechanism of Action
The mechanism by which 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses . In medical applications, it may inhibit specific enzymes or pathways involved in disease processes.
Comparison with Similar Compounds
Key Observations :
- Azide vs. Alkyl Groups : The azidoethyl group in the target compound distinguishes it from simpler alkyl-substituted analogs (e.g., propenyl or isopropyl derivatives). Azides enhance reactivity (e.g., cycloadditions) but may reduce stability compared to inert alkyl chains .
- Cyclohexenyl vs. Benzoxadiazole : The cyclohexenyl group introduces steric bulk and conformational flexibility, unlike planar benzoxadiazole systems, which are rigid and π-conjugated .
Physicochemical Properties
- Solubility: Propenyl and isopropyl derivatives exhibit higher hydrophobicity due to nonpolar substituents, whereas the azidoethyl group may introduce polar character .
- Stability : Azide-containing compounds (e.g., 4-azidomethyl-benzoxadiazole) are prone to photodegradation or thermal decomposition, unlike stable alkyl-substituted benzodioxoles .
Biological Activity
1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and parasitology. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H17N3O2
- CAS Number : 144344-97-8
This structure includes a benzodioxole moiety and an azidoethyl-cyclohexene side chain, which may contribute to its biological activities.
Synthesis and Evaluation
Research has shown that derivatives of benzodioxole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several benzodioxole-based thiosemicarbazone derivatives, revealing that certain compounds displayed potent anticancer activity against A549 human lung adenocarcinoma and C6 rat glioma cells. The most effective derivative was noted for its ability to induce apoptosis and inhibit DNA synthesis in these cancer cells .
The anticancer properties of 1,3-benzodioxole derivatives are primarily attributed to their interaction with cellular mechanisms:
- Apoptosis Induction : Compounds have been shown to increase both early and late apoptosis in cancer cells.
- Mitochondrial Membrane Potential Disruption : These compounds can disturb mitochondrial functions, leading to cell death.
- Inhibition of Cholinesterases : Some studies evaluated the relationship between anticancer activity and cholinesterase inhibition but found no significant correlation .
Study on Anticancer Properties
In a notable study involving the evaluation of various benzodioxole derivatives, compound 5 was highlighted for its effectiveness against A549 and C6 cell lines. It demonstrated a low toxicity profile towards NIH/3T3 mouse embryonic fibroblast cells, indicating a potential therapeutic window for further development .
Schistosomicidal Activity
Another investigation focused on the schistosomicidal activity of benzodioxole derivatives against Schistosoma mansoni. The compound induced morphological changes in the worms' integument, suggesting a mechanism that could be exploited for therapeutic purposes in treating schistosomiasis .
Biological Activity Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
